molecular formula C25H20N2O5 B10876150 4-(acetylamino)phenyl 2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

4-(acetylamino)phenyl 2-(2,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B10876150
M. Wt: 428.4 g/mol
InChI Key: ZMUJAIVTBOCIIP-UHFFFAOYSA-N
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Description

4-(ACETYLAMINO)PHENYL 2-(2,4-DIMETHYLPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE is a complex organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ACETYLAMINO)PHENYL 2-(2,4-DIMETHYLPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 4-acetylaminophenol with 2,4-dimethylbenzoyl chloride in the presence of a base such as pyridine to form the intermediate. This intermediate is then reacted with phthalic anhydride under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(ACETYLAMINO)PHENYL 2-(2,4-DIMETHYLPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetylamino and isoindoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoindoline derivatives.

Scientific Research Applications

4-(ACETYLAMINO)PHENYL 2-(2,4-DIMETHYLPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(ACETYLAMINO)PHENYL 2-(2,4-DIMETHYLPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 4-(ACETYLAMINO)PHENYL 2-(2,4-DIMETHYLPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE
  • 4-(ACETYLAMINO)PHENYL 2-(2,4-DIMETHYLPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE

Uniqueness

4-(ACETYLAMINO)PHENYL 2-(2,4-DIMETHYLPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXYLATE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its isoindoline core structure is particularly significant for its potential therapeutic applications and versatility in synthetic chemistry.

Properties

Molecular Formula

C25H20N2O5

Molecular Weight

428.4 g/mol

IUPAC Name

(4-acetamidophenyl) 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C25H20N2O5/c1-14-4-11-22(15(2)12-14)27-23(29)20-10-5-17(13-21(20)24(27)30)25(31)32-19-8-6-18(7-9-19)26-16(3)28/h4-13H,1-3H3,(H,26,28)

InChI Key

ZMUJAIVTBOCIIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4=CC=C(C=C4)NC(=O)C)C

Origin of Product

United States

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